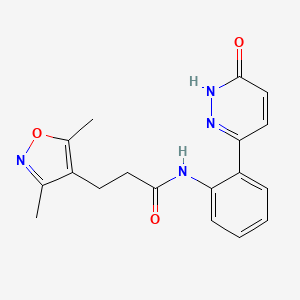
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2,5-diethoxybenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2,5-diethoxybenzenesulfonamide is a synthetic compound known for its unique structure, which combines a pyrimidine ring with a sulfonamide group. This fusion imparts specific physical and chemical properties, making it useful in various scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step procedures:
Step 1: Synthesis begins with the preparation of the 4-(dimethylamino)-6-methylpyrimidin-2-yl) precursor.
Step 2: This intermediate is then reacted with 2,5-diethoxybenzenesulfonyl chloride under controlled conditions, generally in the presence of a base such as triethylamine.
Reaction Conditions: The reactions are carried out in anhydrous solvents like dichloromethane, under nitrogen atmosphere to prevent moisture interference.
Industrial Production Methods
On an industrial scale, the production focuses on optimizing yields and purity through:
High-pressure liquid chromatography (HPLC) for purification.
Use of automated reactors to ensure precise control over reaction parameters.
Implementation of stringent quality control measures to ensure consistency in production.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate.
Reduction: It can also be reduced using agents such as sodium borohydride.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, and dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation Products: Primarily involve the formation of sulfonic acids.
Reduction Products: Lead to the formation of corresponding amines.
Substitution Products: Include a variety of derivatives depending on the nucleophile involved.
科学研究应用
Chemistry
Catalysis: Acts as a ligand in metal-catalyzed reactions.
Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Functions as an inhibitor for specific enzymes, useful in studying biochemical pathways.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug development, particularly for its antibacterial properties.
Industry
Material Science: Explored in the development of novel materials with specific electronic properties.
作用机制
The compound exerts its effects primarily through:
Molecular Targeting: Binding to active sites of enzymes, inhibiting their function.
Pathways: Interacting with biochemical pathways, modifying the activity of key proteins involved in these processes.
相似化合物的比较
Compared to other sulfonamide derivatives, N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2,5-diethoxybenzenesulfonamide stands out due to:
Unique Structural Features: The presence of both a pyrimidine ring and a sulfonamide group, which is relatively rare.
Chemical Stability: Exhibits higher stability under various conditions.
List of Similar Compounds
N-((4-methylpyrimidin-2-yl)methyl)-benzenesulfonamide.
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-benzenesulfonamide.
N-(6-methylpyrimidin-2-yl)-2,5-diethoxybenzenesulfonamide.
And there you have it: a thorough dive into the world of this compound. Got anything else you want to explore?
属性
IUPAC Name |
N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-2,5-diethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O4S/c1-6-25-14-8-9-15(26-7-2)16(11-14)27(23,24)19-12-17-20-13(3)10-18(21-17)22(4)5/h8-11,19H,6-7,12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBJLLGTNGQTFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)NCC2=NC(=CC(=N2)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
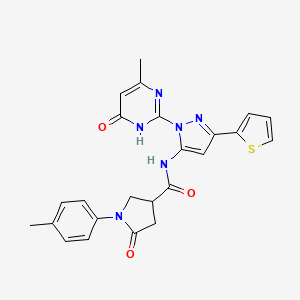
![4-[Amino-(2-phenylcyclopropyl)methyl]benzonitrile;2,2,2-trifluoroacetic acid](/img/structure/B2629787.png)
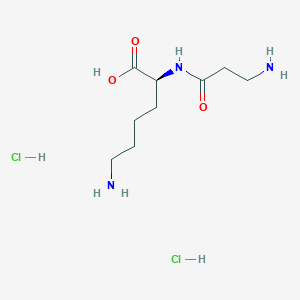
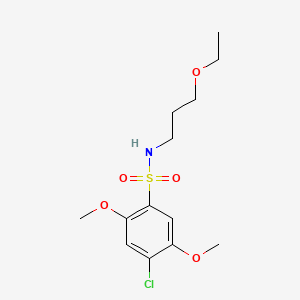
![ethyl 1-(5-benzyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperidine-4-carboxylate](/img/structure/B2629792.png)
![9-(3,4-dimethylphenyl)-3-[(2,5-dimethylphenyl)methyl]-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2629794.png)
![8-(3-chloro-4-methylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2629795.png)
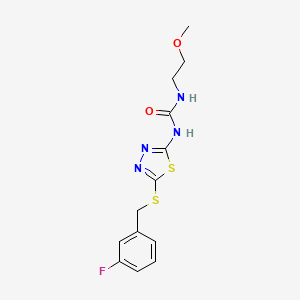
![5-FLUORO-N-[2-(FURAN-2-YL)-2-(THIOPHENE-2-SULFONYL)ETHYL]-2-METHOXYBENZENE-1-SULFONAMIDE](/img/structure/B2629799.png)
![2-amino-N-(3-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2629801.png)
![N-[2-[(2,2,2-trichloroacetyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2629804.png)
![4-[(4-FLUOROPHENYL)METHYL]-1-SULFANYLIDENE-1H,2H,4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-5-ONE](/img/structure/B2629805.png)
![N-[3-(1H-imidazol-1-yl)propyl]-12-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B2629806.png)
